4-Phenyl-1,3-oxazole-2-carbaldehyde
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Description
Oxazoles are a class of organic compounds with a five-membered ring that contains an oxygen atom, a nitrogen atom, and three carbon atoms . The phenyl group refers to a functional group that’s essentially a benzene ring minus one hydrogen, which allows it to bond to other atoms and molecules. The carbaldehyde group is a formyl group, which consists of a carbonyl center bonded to hydrogen and an R group .
Molecular Structure Analysis
The molecular structure of oxazoles typically includes a five-membered ring with an oxygen atom, a nitrogen atom, and three carbon atoms . The specific molecular structure of “4-Phenyl-1,3-oxazole-2-carbaldehyde” would include these elements, along with a phenyl group and a carbaldehyde group.Scientific Research Applications
- Antimicrobial Properties : Oxazoles, including 4-Phenyl-1,3-oxazole-2-carbaldehyde, have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and other pathogens .
- Anti-Tubercular Agents : Analogues of this compound have been designed as promising anti-tubercular agents, combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
- Anti-Cancer Activity : Some oxazoles exhibit anticancer properties, making them relevant for cancer research .
- Anti-HIV Activity : Certain oxazoles have shown anti-HIV effects, contributing to the fight against viral infections .
- CNS Depressant Properties : Oxazoles have been investigated for their central nervous system (CNS) depressant effects .
- Functionalized Oxazoles : Researchers have developed eco-friendly methods for synthesizing functionalized [1,3]-oxazoles using catalysts like Fe3O4 nanocomposites .
- SHP1 Inhibition : Oxazoles have been explored as potential inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), a key node in oncogenic cell-signaling pathways .
- Nanocomposite Applications : Oxazole-based compounds, including 4-Phenyl-1,3-oxazole-2-carbaldehyde, can be incorporated into nanocomposites for various applications .
Medicinal Chemistry and Drug Development
Biological and Pharmacological Studies
Chemical Synthesis and Catalysis
Molecular Biology and Enzyme Inhibition
Materials Science and Nanotechnology
Spectroscopy and Structural Studies
properties
IUPAC Name |
4-phenyl-1,3-oxazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVKOKYSIKFDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1199623-97-6 |
Source
|
Record name | 4-phenyl-1,3-oxazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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